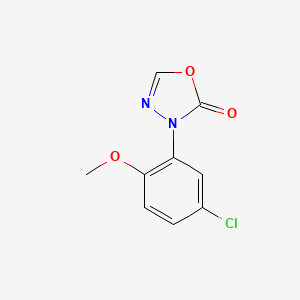
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.
Cyclization Reactions: The compound can form larger ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cyclization: Cyclization reactions often require catalysts such as Lewis acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one varies depending on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can include inhibition of microbial enzymes, modulation of signaling pathways in cancer cells, or reduction of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Chloro-2-methoxyphenylsulfamoyl)-benzoic acid: This compound shares the 5-chloro-2-methoxyphenyl moiety but differs in its functional groups and overall structure.
5-Chloro-2-methoxypyrimidine: Another compound with a similar aromatic ring but different heterocyclic structure.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its 1,3,4-oxadiazole ring, which imparts distinct chemical and physical properties. This ring system is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
64890-66-0 |
|---|---|
Molekularformel |
C9H7ClN2O3 |
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
3-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H7ClN2O3/c1-14-8-3-2-6(10)4-7(8)12-9(13)15-5-11-12/h2-5H,1H3 |
InChI-Schlüssel |
GZSKONMTOQVXIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=O)OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)

![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
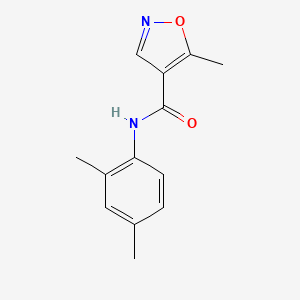
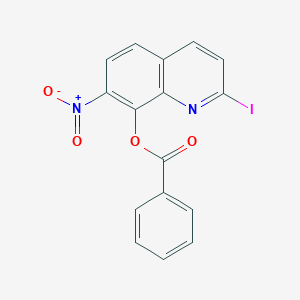
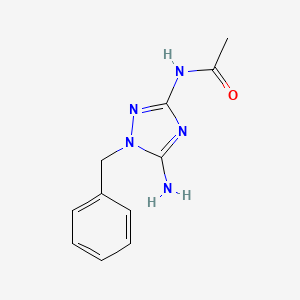
![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)

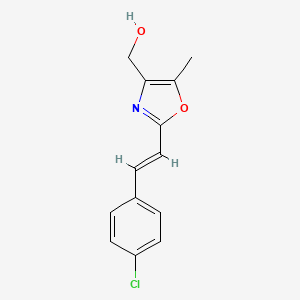
![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)
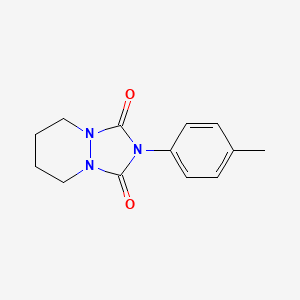
![4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B12895547.png)
![5-[(2,2,3,3-Tetrafluoropropoxy)methyl]cytidine](/img/structure/B12895548.png)
